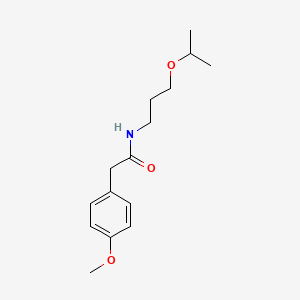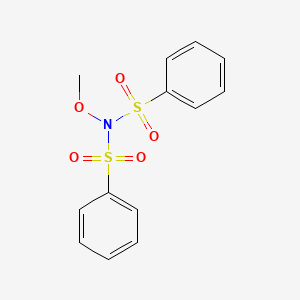![molecular formula C18H21ClN2O3S2 B4893461 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4893461.png)
3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide, also known as CP-122,721, is a chemical compound that has been widely studied for its potential therapeutic effects. It belongs to the class of compounds known as piperidines, which are commonly used in medicinal chemistry due to their diverse pharmacological properties.
作用机制
The exact mechanism of action of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide is not fully understood, but it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in the transmission of pain signals and is also involved in the regulation of mood and cognition. By blocking the NMDA receptor, 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide may reduce pain and inflammation, as well as improve cognitive function and reduce psychotic symptoms.
Biochemical and Physiological Effects:
3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. Additionally, 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide has been found to have a neuroprotective effect, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide is its potent analgesic and anti-inflammatory properties, making it a valuable tool for studying pain and inflammation in animal models. It is also relatively easy to synthesize and has a high degree of purity, making it suitable for use in a wide range of experiments. However, one of the limitations of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide is its specificity for the NMDA receptor, which may limit its usefulness in studying other aspects of pain and inflammation.
未来方向
There are several potential future directions for research on 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide. One area of interest is the development of more selective NMDA receptor antagonists that may have fewer side effects than 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide. Another area of interest is the investigation of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide's potential as a treatment for other diseases, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide and its potential applications in the field of neuroscience.
合成方法
The synthesis of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide involves the reaction of 1-(5-chloro-2-thienyl)sulfonyl-4-piperidinylamine with N-phenylpropanamide. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure maximum yield and purity. The resulting compound is a white crystalline solid that is soluble in organic solvents.
科学研究应用
3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain conditions such as neuropathic pain and osteoarthritis. It has also been shown to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychiatric disorders.
属性
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c19-16-7-9-18(25-16)26(23,24)21-12-10-14(11-13-21)6-8-17(22)20-15-4-2-1-3-5-15/h1-5,7,9,14H,6,8,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZKONBWCKXURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)


![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4893443.png)
![3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B4893450.png)

![4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4893462.png)
![N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893474.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4893480.png)
![(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B4893487.png)